molecular formula C22H22CuO4 B15209233 Bis(1-phenyl-1,3-pentanedionato)copper CAS No. 15443-06-8

Bis(1-phenyl-1,3-pentanedionato)copper

Cat. No.: B15209233
CAS No.: 15443-06-8
M. Wt: 414.0 g/mol
InChI Key: IQTBPUITAJQSCD-UHFFFAOYSA-N
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Description

Bis(1-phenyl-1,3-pentanedionato)copper is an organometallic compound with the molecular formula C22H22CuO4. It is known for its unique coordination structure, where the copper ion is chelated by two 1-phenyl-1,3-pentanedionato ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-phenyl-1,3-pentanedionato)copper typically involves the reaction of copper(II) salts with 1-phenyl-1,3-pentanedione in the presence of a base. A common method includes dissolving copper(II) acetate in a suitable solvent like ethanol, followed by the addition of 1-phenyl-1,3-pentanedione and a base such as sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(1-phenyl-1,3-pentanedionato)copper undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions result in new copper complexes with different ligands .

Scientific Research Applications

Bis(1-phenyl-1,3-pentanedionato)copper has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and oxidation processes.

    Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic and magnetic properties.

    Biological Studies: Research is conducted to investigate its interactions with biological molecules and potential therapeutic applications.

    Industrial Applications: It is used in the synthesis of fine chemicals and as a precursor for other copper-based materials

Mechanism of Action

The mechanism by which Bis(1-phenyl-1,3-pentanedionato)copper exerts its effects involves the coordination of the copper ion with the 1-phenyl-1,3-pentanedionato ligands. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(1-phenyl-1,3-pentanedionato)copper is unique due to the presence of the phenyl group in its ligands, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and stability .

Properties

CAS No.

15443-06-8

Molecular Formula

C22H22CuO4

Molecular Weight

414.0 g/mol

IUPAC Name

copper;1-phenylpentane-1,3-dione

InChI

InChI=1S/2C11H11O2.Cu/c2*1-2-10(12)8-11(13)9-6-4-3-5-7-9;/h2*3-8H,2H2,1H3;/q2*-1;+2

InChI Key

IQTBPUITAJQSCD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)[CH-]C(=O)C1=CC=CC=C1.CCC(=O)[CH-]C(=O)C1=CC=CC=C1.[Cu+2]

Origin of Product

United States

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